molecular formula C7H11NO3 B2941688 3-(Cyclopropanecarboxamido)propanoic acid CAS No. 874455-57-9

3-(Cyclopropanecarboxamido)propanoic acid

Cat. No.: B2941688
CAS No.: 874455-57-9
M. Wt: 157.169
InChI Key: LHBLPGFRQKEIIL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(Cyclopropanecarboxamido)propanoic acid typically involves the reaction of cyclopropanecarboxylic acid with β-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .

Chemical Reactions Analysis

3-(Cyclopropanecarboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding cyclopropanecarboxylic acid and β-alanine.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in amines.

Scientific Research Applications

3-(Cyclopropanecarboxamido)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

3-(Cyclopropanecarboxamido)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(10)3-4-8-7(11)5-1-2-5/h5H,1-4H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLPGFRQKEIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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